4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride
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Overview
Description
4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 5,5-diphenylpent-2-ynyl group
Preparation Methods
The synthesis of 4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride typically involves the following steps:
Formation of the 5,5-Diphenylpent-2-ynyl Group: This can be achieved through a series of reactions starting from simple aromatic compounds. The process may involve alkylation, halogenation, and coupling reactions.
Attachment to Morpholine: The 5,5-diphenylpent-2-ynyl group is then attached to the morpholine ring through nucleophilic substitution or other suitable reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The morpholine ring and the 5,5-diphenylpent-2-ynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-(5,5-Diphenylpent-2-ynyl)morpholine;hydrochloride include other morpholine derivatives and compounds with similar structural motifs. These compounds may share some properties but differ in their specific applications and effectiveness. Examples include:
Morpholine: A simpler compound with a similar ring structure but lacking the 5,5-diphenylpent-2-ynyl group.
Amorolfine: A morpholine derivative used as an antifungal agent, which highlights the potential medicinal applications of morpholine-based compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5,5-diphenylpent-2-ynyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-3-9-19(10-4-1)21(20-11-5-2-6-12-20)13-7-8-14-22-15-17-23-18-16-22;/h1-6,9-12,21H,13-18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHPNOEDUSFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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